Sigma-1 Receptor Affinity of 4-(Diphenylmethyl)piperidine vs. Piperazine Core Analogs
4-(Diphenylmethyl)piperidine exhibits measurable affinity for the sigma-1 receptor (IC50 = 897 nM) as determined by competitive inhibition of [3H]pentazocine binding [1]. This affinity, while moderate, is a key starting point for structure-activity relationship (SAR) studies. Crucially, the piperidine core is not interchangeable with a piperazine core; closely related compounds differing only in this core moiety exhibit 'significantly different affinity at sigma-1 receptors' [2]. This underscores that the piperidine ring is a critical determinant for achieving the desired sigma-1 binding profile.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 897 nM |
| Comparator Or Baseline | Piperazine core analogs (class-level baseline; no quantitative value available from cited source) |
| Quantified Difference | Significantly different affinity (qualitative difference reported) |
| Conditions | [3H]pentazocine binding to sigma-1 receptor from guinea pig brain |
Why This Matters
Confirms the compound is a validated starting point for sigma-1 ligand development, and that using a piperazine analog would not yield the same SAR profile.
- [1] BindingDB. BDBM50408286 (CHEMBL2112760). Sigma-1 receptor affinity. View Source
- [2] Kuder, K.J. et al. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 2021. View Source
